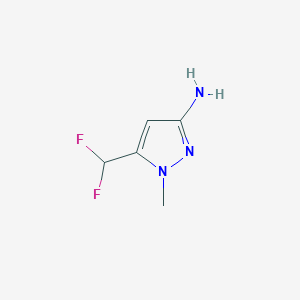
5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. The presence of the difluoromethyl group in its structure imparts distinct chemical and physical characteristics, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another approach uses trifluoroacetic acid to predominantly form 5-difluoromethylpyrazolo derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Applications De Recherche Scientifique
5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the design of pharmaceuticals due to its ability to enhance lipophilicity and metabolic stability.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Materials Science: Its unique properties make it a valuable building block for advanced materials.
Biological Research: The compound is studied for its potential biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the binding affinity of the compound to its target proteins, leading to increased biological activity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds share a similar difluoromethyl group and exhibit comparable biological activities.
Difluoromethylphenylsulfone: Another compound with a difluoromethyl group, used in various chemical reactions.
Uniqueness
5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to enhance lipophilicity and metabolic stability makes it particularly valuable in medicinal chemistry and agrochemicals .
Propriétés
Formule moléculaire |
C5H7F2N3 |
|---|---|
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
5-(difluoromethyl)-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C5H7F2N3/c1-10-3(5(6)7)2-4(8)9-10/h2,5H,1H3,(H2,8,9) |
Clé InChI |
BBZOBRKRSYLFLK-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine](/img/structure/B12953105.png)
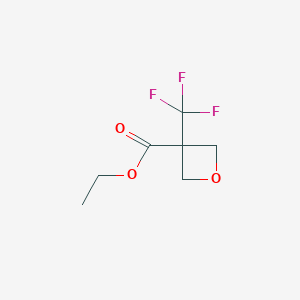
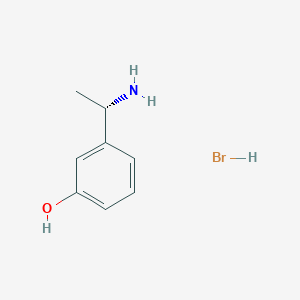
![2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12953130.png)
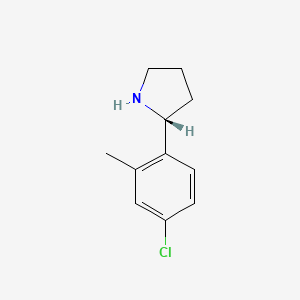
![[2,3'-Bipyridine]-5,6'-diamine](/img/structure/B12953138.png)
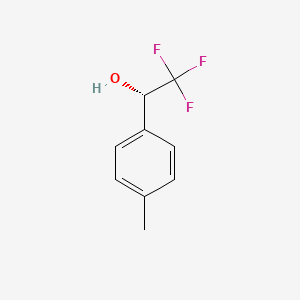
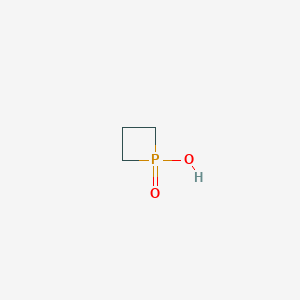

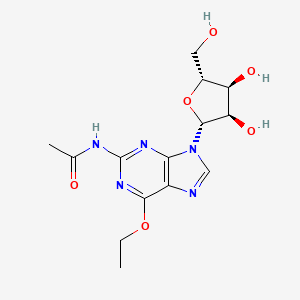
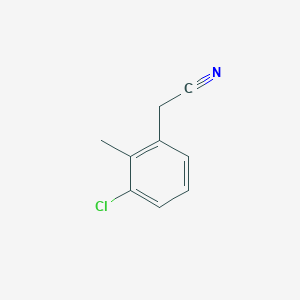
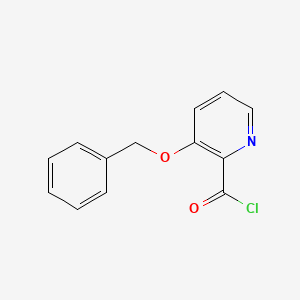
![2-(3-acetylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953194.png)

